2-(4-Fluoro-2-methoxyphenyl)-2-pentanol
Description
2-(4-Fluoro-2-methoxyphenyl)-2-pentanol is a chiral secondary alcohol characterized by a pentanol backbone substituted at the second carbon with a 4-fluoro-2-methoxyphenyl group. This structure introduces stereochemical complexity due to the asymmetric carbon at the hydroxyl-bearing position.
Properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-4-7-12(2,14)10-6-5-9(13)8-11(10)15-3/h5-6,8,14H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQUPGREPOFEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C=C(C=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methoxyphenyl)-2-pentanol typically involves the reaction of 4-fluoro-2-methoxyphenylboronic acid with a suitable pentanol derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method efficient and environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow chemistry techniques . This method allows for the continuous synthesis of the compound under controlled conditions, improving efficiency and yield while reducing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce an alcohol or alkane .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-(4-Fluoro-2-methoxyphenyl)-2-pentanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various functionalization reactions, making it an essential component in organic synthesis pathways.
- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are vital for understanding the compound's behavior under different conditions and its potential applications in synthetic organic chemistry.
Biology
-
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC of 0.5 µg/mL
- Vancomycin-resistant Enterococcus faecium (VRE) : MIC of 1.0 µg/mL
- Candida albicans : MIC of 0.25 µg/mL
- Aspergillus fumigatus : MIC of 0.75 µg/mL
-
Anticancer Properties : The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines such as HeLa and MCF-7, with IC50 values reported at:
- HeLa: 15.2 µM
- MCF-7: 12.5 µM
- A549: 18.0 µM
Medicine
- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound beyond antimicrobial and anticancer activities. Its interactions with various biomolecules suggest potential implications in treating other conditions, including inflammatory diseases and metabolic disorders.
Study on Antimicrobial Activity
In comparative studies, researchers synthesized derivatives of similar compounds and tested their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts.
Anticancer Evaluation
A recent investigation into structure-activity relationships (SAR) revealed that modifications at the para position significantly influenced anticancer potency. This compound was highlighted as one of the most potent in inhibiting cancer cell growth due to its unique electronic properties.
Future Research Directions
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise molecular pathways affected by the compound.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
(a) 2-Pentanol (C₅H₁₂O)
- Key Features : A simple secondary alcohol with a hydroxyl group at C2. It exists as (R)- and (S)-enantiomers, widely studied in Baijiu (Chinese liquor) for their distinct aroma profiles .
- Comparison: Unlike 2-(4-Fluoro-2-methoxyphenyl)-2-pentanol, 2-pentanol lacks aromatic substituents, resulting in lower molecular weight (88.15 g/mol vs. ~238.3 g/mol estimated for the target compound) and distinct physicochemical properties. The phenyl group in the target compound enhances lipophilicity and may stabilize intermediates in synthetic pathways.
(b) 2-(5-Chloro-2-thienyl)-2-pentanol (C₉H₁₃ClOS)
- Key Features : A thiophene-substituted analog with a chlorine atom at the 5-position of the thienyl ring. Used in pharmaceutical research .
- Comparison : The thienyl group introduces sulfur-based electronic effects, whereas the methoxyphenyl group in the target compound offers oxygen-mediated resonance stabilization. The fluorine atom in the target compound may enhance metabolic stability compared to chlorine due to smaller atomic size and stronger C-F bonds .
(c) 4-Amino-2-phenylphenol (C₁₂H₁₁NO)
- Key Features: An aromatic phenol with an amino group, studied for its toxicological and industrial applications .
- Comparison: While structurally distinct, this compound highlights the influence of substituent positioning on aromatic rings.
Enantiomeric Behavior
- 2-Pentanol Enantiomers: (R)-2-pentanol: Dominant in Baijiu (72–94% R:S ratio), associated with "paint, rubber" aromas . (S)-2-pentanol: Higher olfactory sensitivity (threshold: 3.03 mg/L in water vs. 12.62 mg/L for R-form) and "mint, plastic" notes .
- Target Compound Implications: The bulky 4-fluoro-2-methoxyphenyl group may hinder enzymatic resolution (e.g., via lipases) compared to simpler 2-pentanol. Evidence from lipase-catalyzed reactions with (rac)-2-pentanol shows stereoselectivity favoring (R)-isomers, suggesting similar trends for substituted analogs .
Physicochemical Properties
Biological Activity
2-(4-Fluoro-2-methoxyphenyl)-2-pentanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is attributed to its interaction with various biomolecules, including enzymes and receptors. The presence of the fluorinated methoxyphenyl group enhances its lipophilicity, facilitating membrane penetration and increasing binding affinity to molecular targets .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentrations (MIC) for key bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cancer types are presented below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 12.5 |
| A549 | 18.0 |
The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways or by disrupting mitochondrial function .
Study on Antimicrobial Activity
A comparative study synthesized several derivatives of benzaldehyde, including this compound, and tested their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts .
Anticancer Evaluation
In a recent investigation into the structure-activity relationship (SAR) of benzaldehyde derivatives, modifications at the para position were found to significantly influence anticancer potency. Notably, this compound was highlighted as one of the most potent compounds in inhibiting cancer cell growth due to its unique electronic properties and steric configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
